(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide
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Overview
Description
(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)aniline as the starting material.
Reaction Steps: The aniline undergoes acylation to form the corresponding amide, followed by cyclization to form the piperidine ring.
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, with continuous processes being preferred for large-scale production due to their efficiency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Chemical Reactions Analysis
(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: undergoes several types of reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which (S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
(S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethyl-substituted phenylpiperidine derivatives.
Uniqueness: The specific arrangement of the trifluoromethyl group and the piperidine ring in this compound may confer unique properties and activities compared to similar compounds.
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Properties
IUPAC Name |
(3S)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-5-11(7-10)18-12(19)9-3-2-6-17-8-9/h1,4-5,7,9,17H,2-3,6,8H2,(H,18,19)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDBNNJHUYJIF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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